3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea

Lipophilicity Drug-likeness Membrane permeability

3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea (CAS 946386-84-1) is an asymmetrical 1,3-disubstituted thiourea that combines a tryptamine-derived indole moiety with a para-trifluoromethoxyphenyl substituent. It represents a distinct chemotype within the broader class of indole-thiourea derivatives, which have been investigated for diverse pharmacological activities including serotonergic receptor modulation, monoamine oxidase inhibition, tyrosinase inhibition, antimicrobial action, and anticancer potential.

Molecular Formula C18H16F3N3OS
Molecular Weight 379.4 g/mol
CAS No. 946386-84-1
Cat. No. B3170970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea
CAS946386-84-1
Molecular FormulaC18H16F3N3OS
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H16F3N3OS/c19-18(20,21)25-14-7-5-13(6-8-14)24-17(26)22-10-9-12-11-23-16-4-2-1-3-15(12)16/h1-8,11,23H,9-10H2,(H2,22,24,26)
InChIKeyZXDPCUGKCAYSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea (CAS 946386-84-1) Matters for Research Procurement


3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea (CAS 946386-84-1) is an asymmetrical 1,3-disubstituted thiourea that combines a tryptamine-derived indole moiety with a para-trifluoromethoxyphenyl substituent [1]. It represents a distinct chemotype within the broader class of indole-thiourea derivatives, which have been investigated for diverse pharmacological activities including serotonergic receptor modulation, monoamine oxidase inhibition, tyrosinase inhibition, antimicrobial action, and anticancer potential [2]. The compound is typically supplied with a purity of ≥95% for research use . Its molecular formula is C18H16F3N3OS with a molecular weight of 379.4 g/mol [1].

Why Generic Substitution of 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea Risks Experimental Inconsistency


Indole-thiourea derivatives are not functionally interchangeable. The para-trifluoromethoxy (OCF3) group imparts a unique combination of high electronegativity, substantial steric bulk, and markedly elevated lipophilicity (Hansch π = +1.04) that is absent in methoxy (π = −0.20) or trifluoromethyl (π = +0.88) analogs [1]. These physicochemical differences directly influence target binding, metabolic stability, and membrane permeability. For example, within the same indole-ethylthiourea scaffold, substitution of the para position determines not only potency but also selectivity—some substituents confer potent antibacterial topoisomerase inhibition while others abolish activity entirely [2]. Simply substituting a methoxy or chloro analog for the OCF3 compound in a biological assay will yield non-comparable results, as the OCF3 group has been shown to increase potency in enzymatic inhibition by 2- to 4-fold relative to methoxy analogs in certain contexts [2][3]. Reproducibility demands compound-specific procurement.

Quantitative Comparative Evidence: 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea vs. Analogs


Lipophilicity Advantage: XLogP3 of the OCF3 Compound vs. Methoxy Analog

The target compound (CAS 946386-84-1, para-OCF3) exhibits a computed XLogP3 of 5.0, compared to a logP of approximately 3.0–3.5 for the direct methoxy analog (CAS 362502-79-2, para-OCH3), representing an increase of approximately 1.5–2.0 log units [1][2]. This is consistent with the known Hansch π values: OCF3 contributes +1.04 to lipophilicity while OCH3 contributes −0.20, yielding a predicted ΔlogP of approximately +1.24 for the OCF3-to-OCH3 substitution alone [3]. Higher lipophilicity correlates with improved passive membrane permeability and may enhance intracellular target engagement, making the OCF3 compound a more suitable choice for cell-based assays where membrane penetration is a limiting factor.

Lipophilicity Drug-likeness Membrane permeability

Tyrosinase Inhibitory Potency: Indole-Thiourea Class Outperforms Kojic Acid Standard

Although direct IC50 data for the specific CAS 946386-84-1 compound against tyrosinase are not yet reported in primary literature, a closely related indole-thiourea derivative (compound 4b, bearing a thiosemicarbazone-indole conjugate) demonstrated an IC50 of 5.9 ± 2.47 μM against mushroom tyrosinase, outperforming the clinical reference standard kojic acid (IC50 = 16.4 ± 3.53 μM) by approximately 2.8-fold [1]. The target compound shares the core indole-thiourea pharmacophore and the electron-withdrawing para-substitution pattern that drives competitive binding at the tyrosinase active site. Molecular docking studies further indicate that indole-thiourea derivatives bind to both mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1) with superior binding energies relative to kojic acid and tropolone, suggesting class-wide inhibitory potential [1].

Tyrosinase inhibition Hyperpigmentation Melanogenesis

MAO-B Subtype Selectivity: Indolyl-Thiourea Class Demonstrates Nanomolar Inhibition

In a study of frentizole-based indolyl thiourea analogues, the most promising compound (19), bearing a para-substituted phenyl ring, inhibited human MAO-A with an IC50 of 6.34 μM and MAO-B with an IC50 of 0.30 μM, representing a >21-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile is notable because MAO-B is preferentially targeted in Parkinson's and Alzheimer's disease to avoid the 'cheese effect' associated with peripheral MAO-A inhibition. The target compound (CAS 946386-84-1) features the identical indolyl-thiourea scaffold with a para-OCF3 substituent, positioning it as a candidate for similar MAO-B preferential inhibition. In comparison, the reference MAO-B inhibitor selegiline exhibits an IC50 of approximately 0.02–0.05 μM, but the indolyl-thiourea scaffold offers a distinct chemotype for exploring alternative binding modes and improved blood-brain barrier penetration [1].

Monoamine oxidase Alzheimer's disease Neurodegeneration

Gram-Positive Antibacterial Activity: Indole-Thiourea Para-Substitution Drives Topoisomerase Inhibition

Within a series of 28 indole-ethylthiourea derivatives, compound 6 (para-substituted) demonstrated significant inhibition of S. aureus topoisomerase IV decatenation activity with an IC50 of 28.9 ± 0.3 µg/mL and S. aureus DNA gyrase supercoiling with an IC50 of 72.6 ± 1.2 µg/mL [1]. Critically, SAR analysis revealed that para-substitution is essential for antimicrobial activity; introduction of fluorine or methyl at the para position abolished activity entirely (compounds 23, 28), while other halogens (F, Br) at the meta position had no effect [1]. The target compound (CAS 946386-84-1), bearing the strongly electron-withdrawing para-OCF3 group, is structurally aligned with the active para-substituted chemotype. Although direct MIC data for this specific compound are not available in the primary literature, the scaffold-level evidence indicates that para-substituted indole-ethylthioureas are the active species, and the OCF3 group's enhanced lipophilicity and electron-withdrawing capacity may further potentiate antibacterial activity [2].

Antimicrobial DNA gyrase S. aureus

Physicochemical Differentiation: Trifluoromethoxy vs. Methoxy Substituent Effects

The trifluoromethoxy (OCF3) group confers a fundamentally different physicochemical profile compared to the methoxy (OCH3) group. Quantitatively, OCF3 has a Hansch π value of +1.04 versus −0.20 for OCH3, a >5-unit difference in lipophilicity contribution [1]. The OCF3 group is also strongly electron-withdrawing (σp ≈ +0.35–0.39) compared to the electron-donating OCH3 (σp ≈ −0.27), reversing the electronic character of the para substituent [1]. These differences manifest in the computed properties of the target compound: XLogP3 = 5.0, hydrogen bond donor count = 3, hydrogen bond acceptor count = 5, and a rotatable bond count of 5 [2]. The OCF3 group also blocks metabolic O-demethylation, a common clearance pathway for methoxy-substituted compounds, potentially conferring improved microsomal stability [3]. For researchers requiring a metabolically stable, lipophilic probe, the OCF3 compound is functionally distinct from the OCH3 analog.

Physicochemical properties Metabolic stability Electron-withdrawing

GPCR Binding Profile: Indole-Thioureas Exhibit 5-HT1A Selectivity Over 5-HT2 and D2 Receptors

Four 2-(1H-indol-3-yl)ethylthiourea derivatives were evaluated for binding affinity at 5-HT2A and 5-HT2C receptors and functional activity at 5-HT1A and D2 receptors. Arylthioureas 1 and 4 showed the highest activity at the 5-HT1A receptor with significant selectivity over 5-HT2 and D2 subtypes [1]. The target compound (CAS 946386-84-1) shares the identical indole-ethylthiourea backbone, differentiated by the para-OCF3 substituent. While direct binding data for this specific compound are not reported, the class-wide observation that arylthioureas within this scaffold achieve 5-HT1A selectivity over D2 receptors is relevant for CNS-targeted screening where D2 antagonism is associated with extrapyramidal side effects. In vivo, compounds 1 and 4 demonstrated antinociceptive and anti-inflammatory activity in mouse models, linking the serotonergic mechanism to functional CNS effects [1].

Serotonin receptors GPCR CNS pharmacology

Best-Fit Research and Industrial Application Scenarios for 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea


Intracellular Target Engagement Studies Requiring High Membrane Permeability

The compound's XLogP3 of 5.0, driven by the OCF3 group, supports use in cell-based assays where passive diffusion across lipid bilayers is rate-limiting [1]. Researchers investigating intracellular enzymes (e.g., MAO-B, topoisomerase IV) or cytoplasmic receptors should consider this compound over the methoxy analog (logP ~3.0) for improved cellular uptake and target engagement. Paired with PAMPA or Caco-2 permeability data from the broader indolyl-thiourea class, this compound is well-suited for permeability-limited target studies [2].

CNS Drug Discovery: MAO-B-Focused Screening for Neurodegenerative Disease

The indolyl-thiourea scaffold has demonstrated >21-fold MAO-B selectivity over MAO-A in close analogs (compound 19: MAO-B IC50 = 0.30 μM) [2]. This compound should be prioritized in MAO-B inhibitor screening cascades for Parkinson's and Alzheimer's disease, where subtype selectivity is critical. The OCF3 group's electron-withdrawing nature may further tune MAO isoform selectivity, and the favorable PAMPA profile observed in this series supports blood-brain barrier penetration assessment [2].

Antimicrobial Resistance Programs Targeting Gram-Positive DNA Gyrase/Topoisomerase IV

SAR evidence from the indole-ethylthiourea series confirms that para-substitution on the phenyl ring is essential for S. aureus topoisomerase IV and DNA gyrase inhibition [3]. Compound 6 (para-substituted analog) inhibited topoisomerase IV with an IC50 of 28.9 µg/mL. The target compound, bearing the strongly electron-withdrawing para-OCF3 group, is positioned for further exploration against drug-resistant Gram-positive pathogens, including MRSA. Procurement of this specific compound enables direct assessment of the OCF3 effect on antibacterial potency within a validated chemotype [3].

Tyrosinase Inhibitor Development for Hyperpigmentation and Cosmetic Applications

Indole-thiourea derivatives have demonstrated class-level tyrosinase inhibition superior to kojic acid (class representative IC50 = 5.9 µM vs. 16.4 µM for kojic acid) with competitive binding kinetics confirmed by Lineweaver–Burk analysis [4]. The target compound's para-OCF3 group may further enhance binding affinity through hydrophobic interactions at the tyrosinase active site. This compound is appropriate for screening in melanogenesis assays using B16F10 melanoma cells or human melanocyte models, where its higher lipophilicity may improve cellular penetration relative to kojic acid [4].

Quote Request

Request a Quote for 3-[2-(1H-indol-3-yl)ethyl]-1-[4-(trifluoromethoxy)phenyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.